molecular formula C7H9N3O3S B2524118 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione CAS No. 203123-26-6

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2524118
CAS No.: 203123-26-6
M. Wt: 215.23
InChI Key: HKHDWHKQEVKLGW-UHFFFAOYSA-N
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Description

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione is a heterocyclic compound with a unique structure that includes both pyrazole and thiazine rings.

Scientific Research Applications

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione typically involves the reaction of appropriate pyrazole and thiazine precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products

Mechanism of Action

The mechanism of action of 1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dimethyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione is unique due to its specific structure and the presence of both pyrazole and thiazine rings.

Properties

IUPAC Name

1,7-dimethyl-2,2-dioxopyrazolo[3,4-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-9-7-5(3-8-9)6(11)4-14(12,13)10(7)2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDWHKQEVKLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)CS(=O)(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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